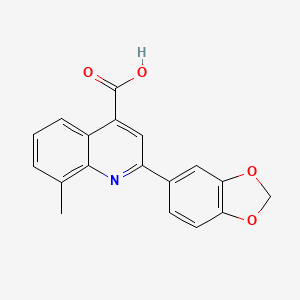

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a quinoline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a 3-bromoindole derivative with a benzo dioxole group, followed by bromination using N-bromosuccinimide (NBS) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogenation catalysts.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products Formed:

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that quinoline derivatives, including 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid, exhibit notable antimicrobial activity. Studies have shown that related compounds synthesized from quinoline carboxylic acids possess significant activity against various gram-negative bacteria and Staphylococcus aureus. The structure of these compounds often influences their efficacy as antimicrobial agents .

Antitumor Activity

The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated that certain quinoline derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-fluorouracil. This suggests potential applications in cancer therapy .

EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer treatment. Compounds derived from this compound have shown moderate inhibition of EGFR activity, indicating their potential as therapeutic agents in cancers driven by EGFR signaling pathways .

Case Study 1: Antimicrobial Screening

In a study involving various quinoline derivatives, the compound was tested against a panel of microbial strains. Results indicated that modifications to the benzodioxole group significantly enhanced antimicrobial activity, suggesting structural optimization could lead to more potent agents .

Case Study 2: Antitumor Efficacy

A recent investigation focused on the anticancer properties of synthesized quinoline derivatives, including this compound. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 and HCT116 cell lines, demonstrating their potential as effective anticancer drugs .

Mécanisme D'action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparaison Avec Des Composés Similaires

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- 2-methylquinoline derivatives

Comparison: Compared to similar compounds, 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the benzodioxole ring and the quinoline moiety contributes to its potent anticancer properties .

Activité Biologique

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

The chemical formula for this compound is C₁₈H₁₃NO₄, with a CAS number of 932796-11-7. It is characterized by its benzodioxole and quinoline moieties, which are known for their biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors through condensation reactions followed by various purification steps. The synthetic pathways often yield derivatives that can be evaluated for enhanced biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antitumor properties. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A study involving quinoline derivatives reported IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 (human hepatocellular carcinoma) and HCT116 (human colorectal carcinoma) cell lines, indicating promising antitumor activity compared to standard chemotherapeutic agents like 5-fluorouracil .

The proposed mechanism for the antitumor activity of these compounds includes the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Compounds tested showed moderate inhibition of EGFR with IC50 values in the micromolar range . Molecular docking studies suggest that these compounds may bind effectively to the ATP-binding site of EGFR, blocking its activation and subsequent downstream signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:

-

Case Study 1: HepG2 Cell Line

In vitro studies indicated that treatment with this compound resulted in significant apoptosis in HepG2 cells, as evidenced by increased caspase activity and DNA fragmentation. -

Case Study 2: HCT116 Cell Line

Compounds derived from this quinoline exhibited potent antiproliferative effects on HCT116 cells. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response.

Data Table: Biological Activity Summary

| Compound Name | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 7.7 - 14.2 | EGFR inhibition |

| Quinoline Derivative A | HCT116 | 12.0 | Induction of apoptosis |

| Quinoline Derivative B | HepG2 | 9.0 | Cell cycle arrest via EGFR pathway |

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-10-3-2-4-12-13(18(20)21)8-14(19-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOGZJSEQQNIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.